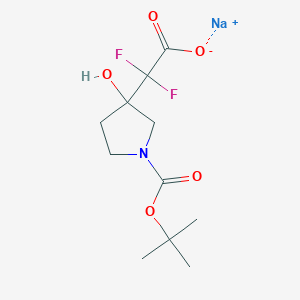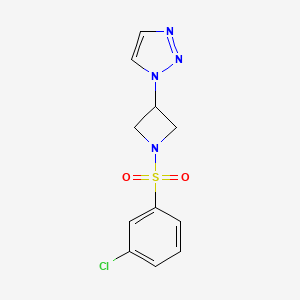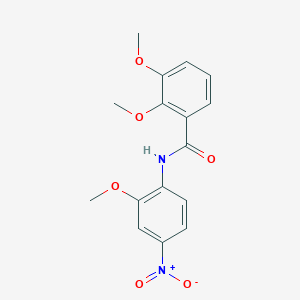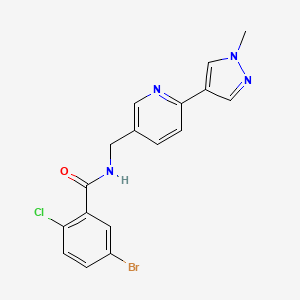
1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((4-Fluorophenyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C10H12FNO2S . It’s used for experimental and research purposes .
Synthesis Analysis
While specific synthesis methods for “1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine” were not found, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.27 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Selective RORγt Inverse Agonists Discovery
The structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists demonstrates the potential of 1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine derivatives in immunology and inflammation control. These compounds were identified through structure-activity relationship studies, highlighting their high selectivity against PXR, LXRα, and LXRβ and showcasing their promising pharmacokinetic properties for therapeutic applications (Duan et al., 2019).
Advanced Polymer Materials
Novel fluorinated polyamides containing pyridine and sulfone moieties were synthesized using a diamine derivative similar to this compound. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance materials in electronics and aerospace industries (Xiao-Ling Liu et al., 2013).
Antimicrobial Activity
The compound and its derivatives have been explored for their antimicrobial properties. A study on novel cyclization of related compounds to produce 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones showed considerable antimicrobial activity, emphasizing the potential of such structures in developing new antimicrobial agents (Zareef et al., 2008).
Photoluminescence in Iridium(III) Complexes
Research involving green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, akin to the structure of interest, reveals applications in light-emitting devices. These complexes exhibit high photoluminescence quantum yields, indicating their utility in OLEDs and other photonic applications (Constable et al., 2014).
Enantioselective Catalysis
A study demonstrated the use of fluorous (S) pyrrolidine sulfonamide as an efficient promoter for enantioselective aldol reactions of ketones and aldehydes, showcasing the potential of sulfonamide-based catalysts in asymmetric synthesis. The catalyst can be recycled without significant loss of activity or selectivity, promoting sustainable chemical processes (Zu et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S2/c17-13-6-8-15(9-7-13)24(21,22)18-11-10-16(12-18)23(19,20)14-4-2-1-3-5-14/h1-9,16H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNHXUKXCPKTFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine](/img/structure/B2377134.png)



![4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2377142.png)



![3-Methyl-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2377147.png)
![[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2377148.png)
![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)

![7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)